

Application Notes: IRDye® 800CW NHS Ester Antibody Labeling

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with IRDye® 800CW NHS Ester, a near-infrared (NIR) fluorescent dye. This dye is widely used in various applications, including Western blotting, immunofluorescence microscopy, and in vivo imaging, due to its high fluorescence intensity and low background signal in the 800 nm channel. The N-hydroxysuccinimide (NHS) ester reactive group on the dye efficiently couples with primary and secondary amine groups, such as those on lysine residues of antibodies, forming a stable amide bond.[1][2] Adherence to this protocol will ensure optimal and consistent antibody labeling for your research needs.

Principle of Reaction

The labeling chemistry is based on the reaction of the N-hydroxysuccinimide (NHS) ester of IRDye® 800CW with primary amines present on the antibody, primarily the ϵ -amino groups of lysine residues. This reaction, carried out under alkaline conditions (pH 8.5), results in the formation of a stable covalent amide bond, permanently attaching the fluorescent dye to the antibody.[1][2]

Materials and Equipment

Materials:



- IRDye® 800CW NHS Ester (lyophilized powder)
- Antibody to be labeled (in an azide-free and amine-free buffer)
- · Anhydrous Dimethyl sulfoxide (DMSO) or high-purity water
- Reaction Buffer: 1X Phosphate-Buffered Saline (PBS) or similar, pH 8.5
- Purification/desalting columns (e.g., spin columns) or dialysis equipment
- Spectrophotometer

Equipment:

- Microcentrifuge
- Pipettes
- · Vortex mixer
- · Rotator or shaker

Quantitative Data Summary

The following tables provide key specifications for IRDye® 800CW NHS Ester and recommended starting amounts for labeling a typical IgG antibody.

Table 1: IRDye® 800CW NHS Ester Specifications



Property	Value	Reference
Molecular Weight	1166.2 g/mol	[1][3][4]
Excitation Maximum (λabs)	774 nm (in PBS)	[3]
Emission Maximum (λem)	789 nm (in PBS)	[3]
Molar Absorptivity (ε) in PBS	240,000 L mol ⁻¹ cm ⁻¹	[3]
Correction Factor at 280 nm (CF ₂₈₀)	0.03 (3%)	[3]
Reactive Group	N-hydroxysuccinimide (NHS) Ester	[1]
Storage	-20°C, protected from light and moisture	[3][4]

Table 2: Recommended Labeling Ratios for IgG Antibody (Molecular Weight ~150 kDa)

Desired Dye-to-Antibody Molar Ratio	Moles of Dye per Mole of Antibody
2:1	8
4:1	12
6:1	20

Note: These are starting recommendations. The optimal ratio may vary depending on the specific antibody and its lysine content.

Experimental ProtocolsPreparation of Reagents

- a. Antibody Preparation:
- Ensure the antibody is in a buffer free of primary amines (e.g., Tris) and sodium azide, as these will compete with the labeling reaction.



- If necessary, perform a buffer exchange into the Reaction Buffer (1X PBS, pH 8.5) using a desalting column or dialysis.
- Adjust the antibody concentration to 1-2 mg/mL in the Reaction Buffer.
- b. IRDye® 800CW NHS Ester Solution Preparation:
- Allow the lyophilized IRDye® 800CW NHS Ester vial to equilibrate to room temperature before opening to prevent moisture condensation.
- Prepare a stock solution of the dye by dissolving it in anhydrous DMSO at a concentration of 10-20 mg/mL.[3][4] Alternatively, high-purity water can be used, but the solution should be used immediately.[3] Dye dissolved in DMSO is stable for up to two weeks when stored at -20°C and protected from light.[3]
- Vortex the solution until the dye is completely dissolved.

Antibody Labeling Reaction

- Calculate the required volume of the IRDye® 800CW NHS Ester solution to achieve the desired molar ratio (refer to Table 2). The following formula can be used:
 - Volume of Dye (μ L) = (Molar Ratio of Dye to Antibody) x (Antibody Amount in mg) x (Dye Stock Concentration in mg/mL)⁻¹ x (Antibody Molecular Weight in g/mol)⁻¹ x (Dye Molecular Weight in g/mol) x 1000
- Add the calculated volume of the dye solution to the antibody solution while gently vortexing.
- Incubate the reaction for 2 hours at room temperature (20-25°C) with continuous gentle mixing.[3]

Purification of the Labeled Antibody

- Following the incubation, it is crucial to remove any unconjugated free dye. This can be achieved using a desalting spin column or by dialysis against 1X PBS.[3]
- Follow the manufacturer's instructions for the chosen purification method. The labeled antibody will be in the eluate or remain within the dialysis tubing, while the smaller,



unconjugated dye molecules will be removed.

Characterization of the Labeled Antibody

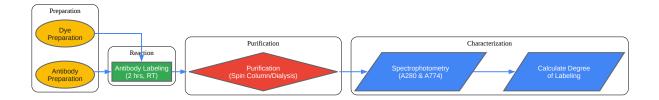
- Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and 774 nm (A₇₇₄) using a spectrophotometer.
- Calculate the concentration of the antibody and the dye using the following equations:
 - Corrected A₂₈₀ = A₂₈₀ (A₇₇₄ x CF₂₈₀)
 - Antibody Concentration (mg/mL) = Corrected A₂₈₀ / (Extinction Coefficient of Antibody at 280 nm)
 - Dye Concentration (M) = A₇₇₄ / ε
 - Degree of Labeling (moles of dye per mole of antibody) = Dye Concentration (M) / (Antibody Concentration (M))

Where:

- CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.03 for IRDye® 800CW).[3]
- The extinction coefficient of a typical IgG at 280 nm is ~1.4 mL mg⁻¹ cm⁻¹.
- ε is the molar absorptivity of IRDye® 800CW at 774 nm (240,000 L mol⁻¹ cm⁻¹).[3]

Experimental Workflow Diagram





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Caption: Workflow for labeling antibodies with IRDye 800CW NHS ester.

Troubleshooting



Issue	Possible Cause	Solution
Low Degree of Labeling	Presence of primary amines (e.g., Tris) or sodium azide in the antibody buffer.	Perform buffer exchange into an amine-free, azide-free buffer like PBS.
Incorrect pH of the reaction buffer.	Ensure the reaction buffer is at pH 8.5 for optimal NHS ester reactivity.	
Inactive dye due to improper storage or handling.	Use fresh dye stock and protect it from light and moisture.	
High Degree of Labeling (Antibody Precipitation)	Molar ratio of dye to antibody is too high.	Reduce the amount of dye used in the labeling reaction.
Antibody is sensitive to the labeling conditions.	Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C for a longer duration).	
High Background in Application	Incomplete removal of free dye.	Ensure thorough purification of the labeled antibody using desalting columns or extensive dialysis.

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